IWR-1-endo, also known as Inhibitor of Wnt Response-1, Endo-IWR-1, Wnt Pathway Inhibitor I, TNKS1/2 Inhibitor II, and Tankyrase1/2 Inhibitor II, is a small molecule that functions as a potent inhibitor of the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes, including embryonic development, tissue homeostasis, and stem cell regulation []. Here's a breakdown of its scientific research applications:
One primary function of IWR-1-endo is to inhibit the Wnt-induced accumulation of beta-catenin, a critical protein in the Wnt signaling cascade. IWR-1-endo achieves this by stabilizing AXIN2 (axis inhibition protein 2), a component of the beta-catenin destruction complex []. This complex marks beta-catenin for degradation, thereby preventing its translocation to the nucleus and subsequent activation of Wnt target genes [].
IWR-1-endo exhibits the ability to promote self-renewal and maintain the pluripotency of human embryonic stem cells (hESCs) and mouse EpiSCs []. This effect is particularly evident when used in combination with CHIR99021, another Wnt pathway inhibitor []. By suppressing Wnt signaling, IWR-1-endo helps maintain the undifferentiated state of stem cells, which is crucial for various research applications, such as regenerative medicine.
IWR-1-endo is chemically identified as 4-[(3aR,4S,7R,7aS)-1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl]-N-8-quinolinyl-benzamide. Its molecular formula is C25H19N3O3 with a molecular weight of 409.4 g/mol. The compound is characterized by its ability to inhibit the Wnt response with an IC50 value of approximately 180 nM . IWR-1-endo acts by stabilizing the destruction complex that leads to the degradation of β-catenin, a key player in Wnt signaling.
IWR-1-endo acts as a Wnt pathway inhibitor by targeting the protein complex responsible for β-catenin degradation. β-catenin is a key signaling molecule in the Wnt pathway. In the absence of Wnt signaling, a protein complex consisting of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK-3β) marks β-catenin for degradation. IWR-1-endo stabilizes this complex, leading to increased β-catenin degradation and reduced Wnt signaling activity [, ].
IWR-1-endo functions primarily through the inhibition of the Wnt/β-catenin signaling pathway. It promotes the stability of Axin-scaffolded destruction complexes in cells. This stabilization increases the levels of Axin2 protein without affecting other components like Adenomatous polyposis coli or Glycogen synthase kinase 3 beta . The compound does not inhibit proteasomal degradation directly but enhances the degradation process of β-catenin by maintaining the integrity of the destruction complex.
IWR-1-endo exhibits significant biological activity in various cellular contexts:
The synthesis of IWR-1-endo involves multiple synthetic steps that typically include:
Interaction studies have shown that IWR-1-endo interacts specifically with components of the Wnt signaling pathway. It stabilizes Axin2 within the destruction complex while inhibiting β-catenin accumulation. This specificity allows researchers to dissect the roles of various proteins within this critical signaling pathway .
IWR-1-endo shares similarities with several other compounds that also target the Wnt/β-catenin pathway. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
IWR-1-exo | Less potent Wnt/β-catenin inhibitor | Used as a control in experiments |
XAV939 | Tankyrase inhibitor; promotes β-catenin degradation | Targets a different aspect of Wnt signaling |
C59 | Inhibitor that blocks Wnt receptor interactions | Acts upstream compared to IWR-1-endo |
LGK974 | Inhibitor of Porcupine; prevents Wnt secretion | Targets Wnt production rather than degradation |
IWR-1-endo's unique mechanism lies in its ability to stabilize destruction complexes rather than merely blocking receptor interactions or promoting degradation through different pathways.
IWR-1-endo demonstrates exceptional selectivity for tankyrase enzymes, representing a critical advancement in Wnt pathway modulation. The compound exhibits potent inhibitory activity against both tankyrase isoforms, with half-maximal inhibitory concentration values of 131 nanomolar for tankyrase 1 and 56 nanomolar for tankyrase 2 [1] [2]. This 2.3-fold preference for tankyrase 2 over tankyrase 1 reflects subtle differences in the induced binding pocket architecture between these highly homologous enzymes.
The remarkable selectivity of IWR-1-endo becomes particularly evident when compared to other poly(ADP-ribose) polymerase family members. The compound demonstrates over 335-fold selectivity for tankyrases versus PARP1 and PARP2, with inhibitory concentration values exceeding 18.75 micromolar for these off-target enzymes [1] [2]. This exceptional selectivity profile distinguishes IWR-1-endo from traditional PARP inhibitors that typically exhibit broad-spectrum activity across multiple family members.
Structural analysis reveals that IWR-1-endo binds to a unique induced pocket within the tankyrase catalytic domain, distinct from the nicotinamide binding site utilized by conventional PARP inhibitors [3]. This novel binding mode involves specific interactions with Phe1188 and His1201 residues, creating hydrogen bonds with Tyr1213 and Asp1198 through its dicarboximide and quinoline moieties [3]. The induced pocket formation requires conformational changes in the α3 helix and D-loop regions, explaining the compound's non-competitive inhibition mechanism relative to nicotinamide adenine dinucleotide substrates.
The primary mechanism through which IWR-1-endo inhibits Wnt signaling involves the stabilization of Axin2 protein, a central scaffolding component of the β-catenin destruction complex [4] [5]. Under normal physiological conditions, tankyrase-mediated poly(ADP-ribosyl)ation of Axin2 targets this protein for rapid proteasomal degradation, thereby limiting destruction complex formation and enabling β-catenin accumulation.
IWR-1-endo treatment produces a dramatic increase in Axin2 protein levels without affecting messenger ribonucleic acid synthesis, indicating that the compound acts through post-translational stabilization rather than transcriptional upregulation [4]. This stabilization occurs through direct interaction with the Axin2 protein, as demonstrated by binding studies revealing a chemically tractable regulatory mechanism within the Wnt pathway [4]. The compound's effectiveness appears to depend on its ability to induce conformational changes in Axin2 that enhance protein stability and destruction complex integrity.
The consequences of Axin2 stabilization extend throughout the β-catenin degradation cascade. Enhanced Axin2 levels promote increased β-catenin phosphorylation at critical regulatory sites, including serine 33, serine 37, threonine 41, and serine 45 [4] [6]. This phosphorylation pattern creates recognition sites for β-transducing repeat-containing protein, the E3 ubiquitin ligase responsible for targeting β-catenin for proteasomal degradation [6]. Notably, IWR-1-endo treatment specifically reduces the pool of free β-catenin available for transcriptional activation while leaving the E-cadherin-bound fraction largely unaffected [4].
The β-catenin destruction complex represents a sophisticated molecular machinery comprising multiple protein components that work in concert to regulate β-catenin stability [7]. The complex includes the central scaffolding proteins Axin1 and Axin2, the tumor suppressor adenomatous polyposis coli, the serine/threonine kinases glycogen synthase kinase 3β and casein kinase 1α, and the substrate β-catenin itself [6] [7].
IWR-1-endo's mechanism of action specifically targets the destruction complex assembly through Axin2 stabilization without directly affecting other core components [4]. Unlike broader interventions that might disrupt multiple proteins simultaneously, IWR-1-endo treatment maintains normal levels of adenomatous polyposis coli and glycogen synthase kinase 3β while selectively enhancing Axin2 abundance [4]. This targeted approach preserves the natural stoichiometry of destruction complex components except for the rate-limiting Axin2 scaffold.
The enhanced destruction complex formation mediated by IWR-1-endo produces coordinated kinase activity leading to efficient β-catenin phosphorylation [4]. Casein kinase 1α initiates the phosphorylation cascade by targeting serine 45, creating a priming site for subsequent glycogen synthase kinase 3β-mediated phosphorylation at threonine 41, serine 37, and serine 33 [6]. This sequential phosphorylation generates the degron sequence recognized by β-transducing repeat-containing protein, ultimately leading to ubiquitin-mediated proteasomal degradation of β-catenin.
Beyond its primary role in Wnt pathway inhibition, IWR-1-endo exhibits significant activity as an efflux transporter inhibitor, particularly targeting ABCB1/P-glycoprotein [8] [9]. This multidrug resistance protein represents a critical barrier to effective chemotherapy in various cancer types, actively pumping therapeutic agents out of cells and reducing their intracellular concentrations.
IWR-1-endo demonstrates the capacity to reverse doxorubicin resistance in osteosarcoma cell lines through ABCB1 inhibition [8]. When applied as a sensitizing agent, IWR-1-endo significantly enhances doxorubicin cytotoxicity in drug-resistant 143b-DxR cells while showing minimal effects in chemotherapy-naive 143b-wt cells [8]. This differential sensitivity suggests that IWR-1-endo's efflux inhibition activity is most pronounced in cells with elevated ABCB1 expression levels.
The mechanism of ABCB1 inhibition by IWR-1-endo appears to involve direct interaction with the transporter protein, blocking its ATP-dependent efflux function [8]. This blockade results in increased intracellular accumulation of chemotherapeutic substrates, enhanced DNA damage formation, and subsequent cell cycle arrest at the G2/M checkpoint [8]. The enhanced DNA damage is evidenced by increased γH2AX foci formation, indicating activation of DNA damage response pathways.
The clinical implications of IWR-1-endo's dual mechanism of action are substantial. The compound's ability to simultaneously inhibit Wnt signaling and overcome efflux-mediated drug resistance creates opportunities for combination therapies that address both cancer stem cell maintenance and chemotherapy resistance [8]. This dual activity may be particularly valuable in treating cancers where both Wnt pathway activation and multidrug resistance contribute to therapeutic failure.
The structural similarity between tankyrases and other poly(ADP-ribose) polymerase family members provides insights into potential interactions with DNA damage response pathways [10]. While IWR-1-endo demonstrates high selectivity for tankyrases over PARP1 and PARP2, the compound's effects on cellular DNA damage responses merit detailed examination.
PARP1 plays a central role in detecting and responding to various forms of DNA damage, including single-strand breaks and double-strand breaks [10]. Upon DNA damage detection, PARP1 undergoes conformational changes that activate its catalytic domain, leading to extensive auto-modification and recruitment of DNA repair factors [10]. The enzyme's rapid activation and subsequent release from DNA lesions coordinate the cellular response to genotoxic stress.
Although IWR-1-endo shows minimal direct inhibition of PARP1 and PARP2 at physiologically relevant concentrations, its effects on DNA damage responses may occur through indirect mechanisms [10]. The compound's ability to enhance doxorubicin-induced DNA damage in resistant cell lines suggests potential interactions with DNA repair pathways, possibly through modulation of tankyrase-dependent processes that influence genome stability [8].
Tankyrases themselves participate in DNA damage responses through their roles in telomere maintenance and chromosome stability [11]. Tankyrase 1 and tankyrase 2 are essential for resolving telomere cohesion and maintaining mitotic spindle integrity [12]. IWR-1-endo's inhibition of these functions may indirectly influence cellular responses to DNA damage by affecting chromosome dynamics and cell cycle progression.